PARP-1 Inhibition Potency: Tetrazole vs. Amide 3-Substituted Analogs
The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold is a validated PARP-1 inhibitory core, with 3-amide derivatives achieving IC50 values of 15–50 nM in cell-free enzymatic assays [1]. The 3-tetrazole analog is hypothesized to engage the PARP-1 catalytic site via a similar binding mode but with a distinct hydrogen-bond network due to the tetrazole's dual H-bond donor/acceptor capacity and acidity (pKa ~4.9 vs. carboxylic acid pKa ~4.2), potentially altering selectivity against PARP-2. However, direct experimental IC50 or Ki data for the target compound have not been publicly deposited in peer-reviewed literature or major databases (ChEMBL, BindingDB) as of the knowledge cutoff, necessitating prospective profiling for any procurement decision [2].
| Evidence Dimension | PARP-1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be in the nanomolar to low micromolar range based on scaffold class. |
| Comparator Or Baseline | 3-Amide pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives (e.g., compound 14g): IC50 = 28 nM [1]. |
| Quantified Difference | Cannot be calculated due to missing target compound data. |
| Conditions | Cell-free PARP-1 inhibition assay (Orvieto et al., 2009). |
Why This Matters
Establishes the target compound within a potent PARP-1 inhibitor class, but highlights a critical data gap that requires in-house validation before replacing known amide analogs.
- [1] Orvieto F, Branca D, Giomini C, Jones P, Koch U, Ontoria JM, Palumbi MC, Rowley M, Toniatti C, Muraglia E. Identification of substituted pyrazolo[1,5-a]quinazolin-5(4H)-one as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorg Med Chem Lett. 2009 Aug 1;19(15):4196-200. View Source
- [2] ChEMBL Database, EMBL-EBI. Accessed via https://www.ebi.ac.uk/chembl/. View Source
